

Application Notes and Protocols for Assessing 15-KETE Function in Cell Migration

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Compound of Interest

Compound Name: **15-KETE**
Cat. No.: **B163591**

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Introduction

15-Keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (**15-KETE**) is a metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LOX) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathways. Emerging evidence indicates that **15-KETE** plays a significant role in cellular processes such as proliferation and migration, particularly in the context of vascular remodeling and cancer biology. Understanding the function of **15-KETE** in cell migration is crucial for elucidating its role in both physiological and pathological conditions and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for assessing the function of **15-KETE** in cell migration using two standard in vitro methods: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay. Additionally, it outlines the known signaling pathways modulated by **15-KETE** in promoting cell migration.

Data Presentation

The following tables present illustrative quantitative data based on findings reported in the literature, demonstrating the expected outcomes of cell migration assays assessing the function of **15-KETE**.

Table 1: Illustrative Data from Scratch (Wound Healing) Assay

Treatment Group	Cell Type	15-KETE Concentration (nM)	Wound Closure (%) at 24h (Mean \pm SD)
Vehicle Control (DMSO)	Human Pulmonary Artery Endothelial Cells (HPAEC)	0	25 \pm 4
15-KETE	HPAEC	10	45 \pm 5
15-KETE	HPAEC	100	70 \pm 6
15-KETE + U0126 (MEK Inhibitor)	HPAEC	100	30 \pm 5
Vehicle Control (DMSO)	Human Pulmonary Artery Smooth Muscle Cells (HPASMC)	0	20 \pm 3
15-KETE	HPASMC	10	38 \pm 4
15-KETE	HPASMC	100	65 \pm 5
15-KETE + PAR-2 Antagonist	HPASMC	100	25 \pm 4

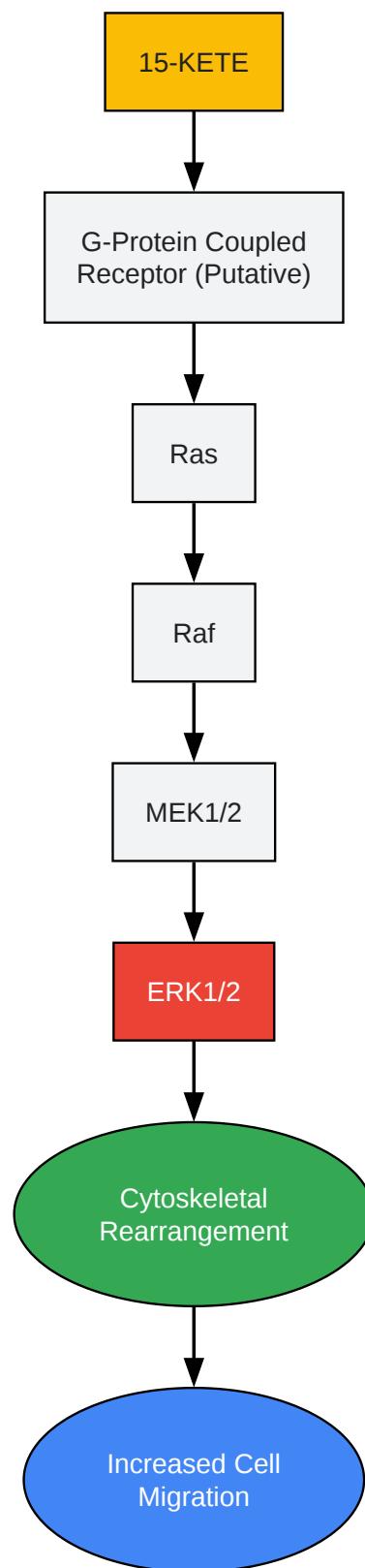
Table 2: Illustrative Data from Transwell (Boyden Chamber) Assay

Treatment Group	Cell Type	15-KETE Concentration in Lower Chamber (nM)	Number of Migrated Cells (Mean ± SD)
Vehicle Control (DMSO)	HPAEC	0	50 ± 8
15-KETE	HPAEC	10	110 ± 12
15-KETE	HPAEC	100	250 ± 20
15-KETE + U0126 (MEK Inhibitor)	HPAEC	100	65 ± 10
Vehicle Control (DMSO)	HPASMC	0	40 ± 6
15-KETE	HPASMC	10	95 ± 11
15-KETE	HPASMC	100	210 ± 18
15-KETE + PAR-2 Antagonist	HPASMC	100	55 ± 9

Signaling Pathways

15-KETE has been shown to promote cell migration in endothelial and smooth muscle cells through the activation of distinct signaling pathways.

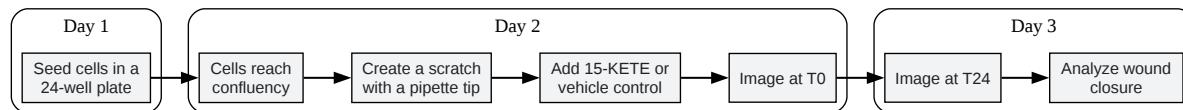
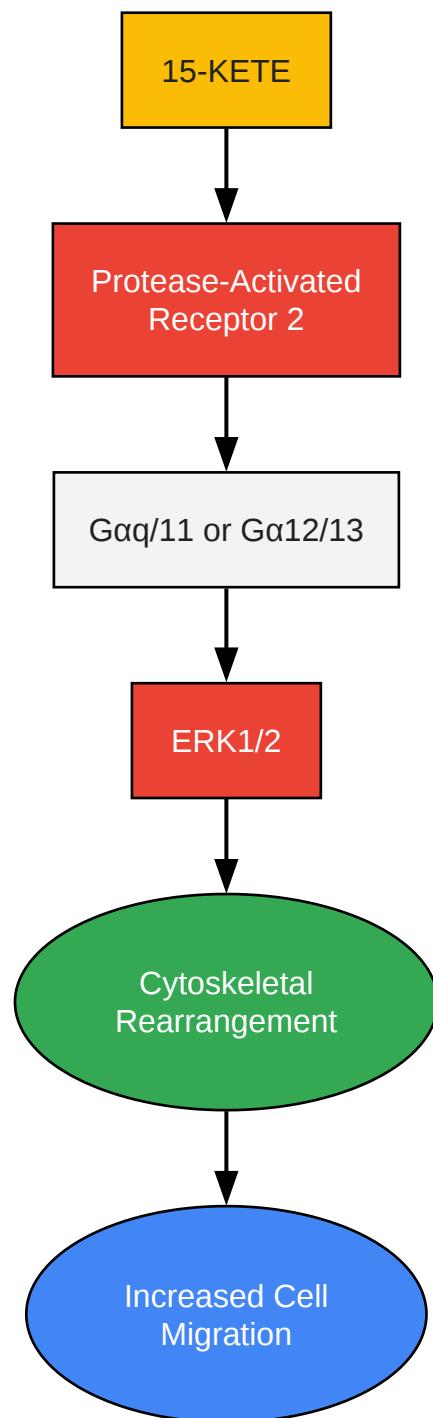
In human pulmonary artery endothelial cells, **15-KETE** stimulates migration via the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway.^[1] This is a key signaling cascade involved in cell proliferation, differentiation, and motility.

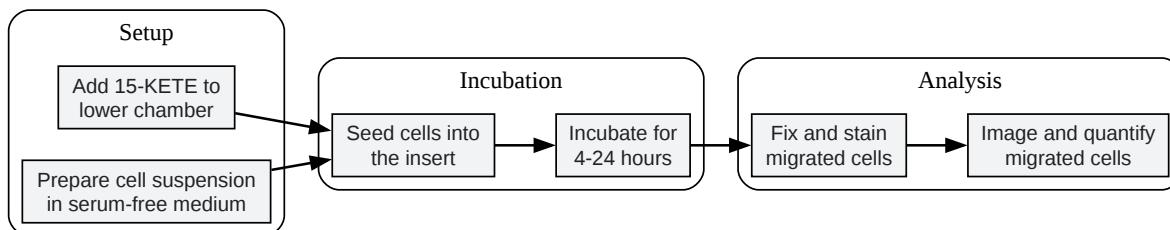


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15-KETE-induced ERK1/2 signaling pathway in endothelial cells.

In human pulmonary artery smooth muscle cells, **15-KETE**-induced proliferation and migration are dependent on the Protease-Activated Receptor 2 (PAR-2), with the ERK1/2 pathway also being implicated.





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References

- 1. PAR2 induces ovarian cancer cell motility by merging three signalling pathways to transactivate EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
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